![molecular formula C13H6Br2O2 B8341479 3,8-Dibromo-6H-benzo[c]chromen-6-one](/img/structure/B8341479.png)
3,8-Dibromo-6H-benzo[c]chromen-6-one
描述
3,8-Dibromo-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H6Br2O2 It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two bromine atoms at the 3 and 8 positions of the chromen-6-one ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Synthesis from 2,7-dibromo-9H-fluoren-9-one:
Reagents: 2,7-dibromo-9H-fluoren-9-one, trifluoroacetic acid (CF3COOH), sodium carbonate (Na2CO3).
Conditions: The reaction is carried out by dissolving 2,7-dibromo-9H-fluoren-9-one in trifluoroacetic acid and adding sodium carbonate at 0°C. The mixture is then brought to room temperature and stirred for 48 hours.
-
Alternative Method:
Reagents: 2,7-dibromofluorenone, sodium percarbonate, trifluoroacetic acid, dichloromethane.
Conditions: The reaction involves dissolving 2,7-dibromofluorenone in dry dichloromethane, adding trifluoroacetic acid, and then sodium percarbonate at intervals. The reaction is continued at room temperature for 72 hours.
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as sodium perborate monohydrate.
Conditions: The reaction is typically carried out in chloroform at room temperature for 12 hours.
Products: The major product formed is the oxidized form of 3,8-dibromo-6H-benzo[c]chromen-6-one.
-
Substitution:
Reagents: Various nucleophiles can be used for substitution reactions.
Conditions: The specific conditions depend on the nucleophile used and the desired substitution pattern.
Products: Substituted derivatives of this compound.
科学研究应用
Applications in Chemistry:
Synthesis of Derivatives:
Applications in Biology and Medicine:
Phosphodiesterase Inhibitors: Derivatives of 6H-benzo[c]chromen-6-one, including 3,8-dibromo-6H-benzo[c]chromen-6-one, have been studied for their potential as phosphodiesterase inhibitors, which are important in the treatment of neurodegenerative diseases.
Applications in Industry:
Dye and Pigment Production: The compound’s unique structural properties make it a candidate for use in the production of dyes and pigments.
作用机制
The mechanism of action of 3,8-dibromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a phosphodiesterase inhibitor, it may interact with the enzyme’s active site, leading to the inhibition of its activity. This inhibition can result in increased levels of cyclic nucleotides, which play a role in various cellular processes .
相似化合物的比较
3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A): This compound is a hydroxylated derivative of 6H-benzo[c]chromen-6-one and is known for its potential health benefits, including anti-aging properties.
6H-benzo[c]chromen-6-one Derivatives: Various derivatives of 6H-benzo[c]chromen-6-one have been synthesized and studied for their biological activities, including their potential as phosphodiesterase inhibitors.
Uniqueness:
属性
分子式 |
C13H6Br2O2 |
|---|---|
分子量 |
353.99 g/mol |
IUPAC 名称 |
3,8-dibromobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H6Br2O2/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI 键 |
IBZHTLSDRSBIJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)OC3=C2C=CC(=C3)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Amino-2-chloro-4-[(2,6-difluorobenzyl)amino]pyridine](/img/structure/B8341396.png)
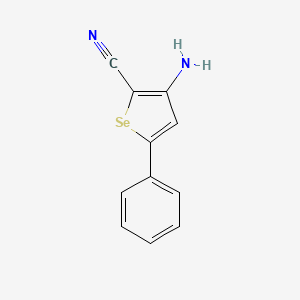
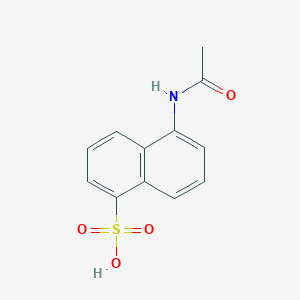
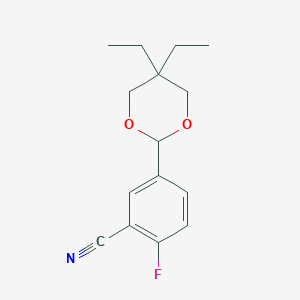
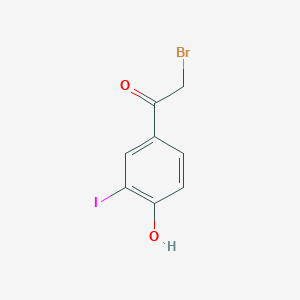
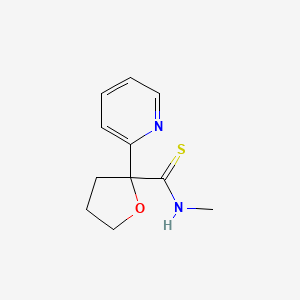
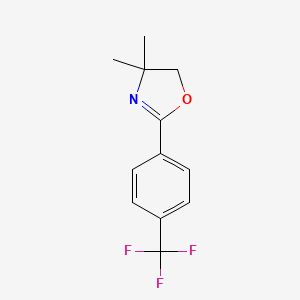
![[1-(5-Cyano-furan-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8341465.png)
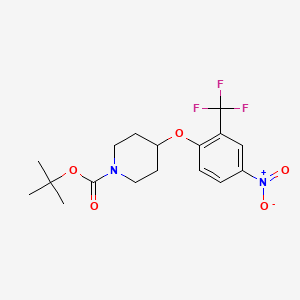
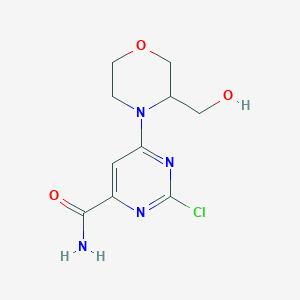
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
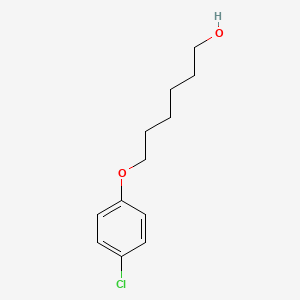
![Tert-butyl 2-amino-4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}benzoate](/img/structure/B8341495.png)
![8-[4-(Tert-butyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8341502.png)
